![molecular formula C20H14N2O4S B4079670 N-(5-nitro-1-naphthyl)-2-naphthalenesulfonamide](/img/structure/B4079670.png)
N-(5-nitro-1-naphthyl)-2-naphthalenesulfonamide
Overview
Description
N-(5-nitro-1-naphthyl)-2-naphthalenesulfonamide (NNS) is a chemical compound that has been widely used in scientific research for several decades. It is a sulfonamide derivative that is often used as an inhibitor of carbonic anhydrase enzymes. NNS has been found to have a wide range of biochemical and physiological effects, making it an important tool for researchers in various fields.
Mechanism of Action
The mechanism of action of N-(5-nitro-1-naphthyl)-2-naphthalenesulfonamide is related to its ability to inhibit carbonic anhydrase enzymes. Specifically, N-(5-nitro-1-naphthyl)-2-naphthalenesulfonamide binds to the active site of these enzymes, preventing the conversion of carbon dioxide and water to bicarbonate and protons. This inhibition can have a wide range of effects on physiological processes, depending on the specific carbonic anhydrase enzyme being targeted.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(5-nitro-1-naphthyl)-2-naphthalenesulfonamide are diverse and depend on the specific context in which it is used. In general, N-(5-nitro-1-naphthyl)-2-naphthalenesulfonamide has been found to have effects on acid-base balance, fluid secretion, bone resorption, and other physiological processes. Additionally, N-(5-nitro-1-naphthyl)-2-naphthalenesulfonamide has been shown to have anti-tumor activity in certain cancer cell lines, making it a potential target for cancer therapy.
Advantages and Limitations for Lab Experiments
One advantage of using N-(5-nitro-1-naphthyl)-2-naphthalenesulfonamide in lab experiments is its well-established mechanism of action and extensive history of use in scientific research. Additionally, N-(5-nitro-1-naphthyl)-2-naphthalenesulfonamide is relatively easy to synthesize and purify, making it readily available for use in experiments. However, one limitation of using N-(5-nitro-1-naphthyl)-2-naphthalenesulfonamide is its potential for off-target effects, as it can inhibit multiple carbonic anhydrase enzymes with different physiological functions.
Future Directions
There are several potential future directions for research involving N-(5-nitro-1-naphthyl)-2-naphthalenesulfonamide. One area of interest is the development of novel N-(5-nitro-1-naphthyl)-2-naphthalenesulfonamide derivatives with improved selectivity for specific carbonic anhydrase enzymes. Additionally, N-(5-nitro-1-naphthyl)-2-naphthalenesulfonamide may have potential as a therapeutic agent for the treatment of certain types of cancer, and further research is needed to explore this possibility. Finally, N-(5-nitro-1-naphthyl)-2-naphthalenesulfonamide may have potential applications in the development of new drugs for the treatment of other diseases, such as osteoporosis and glaucoma.
Scientific Research Applications
N-(5-nitro-1-naphthyl)-2-naphthalenesulfonamide has been used in a variety of scientific research applications, including enzyme inhibition studies, drug discovery, and cancer research. As an inhibitor of carbonic anhydrase enzymes, N-(5-nitro-1-naphthyl)-2-naphthalenesulfonamide has been used to study the role of these enzymes in various physiological processes, including acid-base balance, fluid secretion, and bone resorption. N-(5-nitro-1-naphthyl)-2-naphthalenesulfonamide has also been used as a lead compound in the development of new drugs for the treatment of cancer and other diseases.
properties
IUPAC Name |
N-(5-nitronaphthalen-1-yl)naphthalene-2-sulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O4S/c23-22(24)20-10-4-7-17-18(20)8-3-9-19(17)21-27(25,26)16-12-11-14-5-1-2-6-15(14)13-16/h1-13,21H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZUQGDCUDVACOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=CC=CC4=C3C=CC=C4[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-nitronaphthalen-1-yl)naphthalene-2-sulfonamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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